molecular formula C13H12N2O2 B13676438 Ethyl [2,3'-bipyridine]-6'-carboxylate

Ethyl [2,3'-bipyridine]-6'-carboxylate

Cat. No.: B13676438
M. Wt: 228.25 g/mol
InChI Key: COLBPRSSMXPCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2,3'-bipyridine]-6'-carboxylate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 5-pyridin-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-6-10(9-15-12)11-5-3-4-8-14-11/h3-9H,2H2,1H3

InChI Key

COLBPRSSMXPCTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,3 Bipyridine 6 Carboxylate

Precursor Synthesis and Functionalization Strategies

The assembly of the [2,3'-bipyridine] core relies on the strategic synthesis of appropriately functionalized pyridine (B92270) precursors. These precursors are designed to undergo a subsequent cross-coupling reaction. Common strategies involve preparing a halogenated pyridine and a pyridine equipped with an organometallic moiety (like a boronic acid or stannane).

For the synthesis of Ethyl [2,3'-bipyridine]-6'-carboxylate, two logical precursor pairs can be envisioned:

Pair A: A 2-substituted pyridine bearing the ethyl carboxylate group and a 3-substituted pyridine.

Pair B: A 2-substituted pyridine and a 3-substituted pyridine bearing the carboxylic acid (or ester) group.

A common and practical approach involves using a 2-halopyridine derivative. For example, 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine (B139424) via a diazotization reaction in the presence of hydrobromic acid and sodium nitrite. orgsyn.org Functionalization at the 6-position of a pyridine ring can be achieved through various methods, including lithiation followed by reaction with an electrophile.

Another key strategy is the preparation of pyridine boronic acids or their esters, which are crucial for Suzuki coupling reactions. researchgate.net The synthesis of substituted pyridines can be achieved through methods like the Hantzsch pyridine synthesis or by modifying existing pyridine rings. mdpi.com A modular method for preparing highly substituted pyridines involves a cascade reaction including a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

Esterification Routes for Carboxylic Acid Derivatives

The final step in many synthetic routes to the title compound is the esterification of its carboxylic acid precursor, [2,3'-bipyridine]-6'-carboxylic acid. cymitquimica.com The Fischer-Speier esterification is a classic and widely used method. nih.govmasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and the equilibrium is typically driven towards the product by using the alcohol as the solvent and/or by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk

General Fischer Esterification Reaction: [2,3'-bipyridine]-6'-carboxylic acid + Ethanol ⇌ this compound + Water (in the presence of H⁺ catalyst)

Alternative esterification methods can be employed, especially for sensitive substrates where strong acidic conditions are not desirable. These include:

Reaction with Thionyl Chloride: The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂). The resulting highly reactive acyl chloride readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ethyl ester. derpharmachemica.com

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid for reaction with ethanol. derpharmachemica.comrsc.org

POCl₃-Mediated Esterification: A mild and efficient protocol using phosphorus oxychloride (POCl₃) has been developed for the esterification of aromatic carboxylic acids, which proceeds in high yields at room temperature for primary alcohols like ethanol. derpharmachemica.com

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationEthanol, H₂SO₄ or TsOHReflux in excess ethanolInexpensive reagents, simple procedureReversible, requires strong acid, high temperatures
Acyl Chloride Formation1. SOCl₂ 2. Ethanol, PyridineTwo steps, often at room temperatureHigh yield, irreversibleHarsh reagent (SOCl₂), produces HCl
DCC/DMAP CouplingEthanol, DCC, DMAPRoom temperatureMild conditionsStoichiometric waste (DCU), expensive reagents
POCl₃ MethodEthanol, POCl₃Room temperatureMild, high yield, chemoselectiveRequires careful handling of POCl₃

Palladium-Catalyzed Coupling Reactions in Bipyridine Synthesis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for constructing the C-C bond linking the two pyridine rings in bipyridine synthesis. nih.govmdpi.com The choice of reaction depends on the nature of the organometallic reagent used. evitachem.com

Suzuki Coupling: This reaction involves the coupling of a halo-pyridine with a pyridine-boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. mdpi.comnobelprize.org It is widely favored due to the stability, low toxicity, and commercial availability of boronic acids. researchgate.netnobelprize.org For the synthesis of the [2,3'-bipyridine]-6'-carboxylate core, one could react ethyl 6-bromopyridine-2-carboxylate with pyridine-3-boronic acid.

Stille Coupling: The Stille reaction pairs a halo-pyridine with an organotin compound (pyridylstannane). evitachem.comresearchgate.net It is highly tolerant of various functional groups but is often avoided due to the high toxicity of organotin reagents. mdpi.com

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with a halo-pyridine. evitachem.comnih.gov Organozinc compounds are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. mdpi.com

Coupling ReactionPyridine-A DerivativePyridine-B DerivativeKey Features
Suzuki CouplingHalide (Br, I)Boronic Acid/Ester (-B(OH)₂)Stable reagents, environmentally benign byproducts. mdpi.comnobelprize.org
Stille CouplingHalide (Br, I) or TriflateStannane (-SnR₃)High functional group tolerance. researchgate.net
Negishi CouplingHalide (Br, I)Organozinc (-ZnX)High reactivity, often milder conditions. evitachem.com

The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. mdpi.com Because the bipyridine product can act as a ligand and poison the catalyst, careful selection of reaction conditions is crucial to achieve high yields. nih.gov

Microwave-Assisted and Flow Chemistry Approaches

Modern synthetic techniques can significantly improve the synthesis of bipyridine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating. nih.gov Microwave-assisted Suzuki coupling reactions have been successfully employed for the synthesis of bipyridines. mdpi.com This technique can also accelerate esterification reactions. benthamdirect.com For instance, the palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines can be efficiently performed using microwave assistance. mdpi.com

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. While specific examples for this compound are not prevalent, the synthesis of heterocyclic compounds in flow reactors is a rapidly growing field. The precise control over temperature, pressure, and reaction time in a flow system can enhance the yield and selectivity of the critical palladium-catalyzed coupling step and minimize the formation of byproducts.

Stereoselective Synthesis Considerations (If applicable)

For the parent compound, this compound, stereoselectivity is not a concern as the molecule is achiral and does not possess stereocenters. However, if bulky substituents were introduced at positions ortho to the inter-ring C-C bond (e.g., at the 2'- and 6-positions), restricted rotation could lead to atropisomerism, resulting in non-superimposable, axially chiral enantiomers. In such cases, stereoselective synthesis would become a critical consideration. Methods for the stereoselective synthesis of atropisomeric bipyridine N,N'-dioxides have been developed, for example, through oxidative coupling of chiral pyridine N-oxides. nih.govlboro.ac.uk These principles could be adapted for constructing sterically hindered bipyridine cores.

Mechanistic Insights into Synthetic Transformations

Understanding the mechanisms of the key synthetic steps is vital for optimizing reaction conditions.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki, Stille, and Negishi couplings share a common framework consisting of three main steps: nobelprize.orglibretexts.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridine (e.g., R-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate (R-Pd-X).

Transmetalation: The organometallic pyridine derivative (e.g., R'-M, where M is B(OH)₂, SnR₃, or ZnX) transfers its pyridine group to the palladium center, displacing the halide and forming a new Pd(II) species (R-Pd-R').

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final bipyridine product (R-R'), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Fischer Esterification: The mechanism of this acid-catalyzed reaction involves several equilibrium steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of ethanol) to yield the final ester product and regenerate the acid catalyst.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) spectra, it is possible to piece together the complete atomic framework of a molecule. While specific experimental data for Ethyl [2,3'-bipyridine]-6'-carboxylate is not extensively reported in publicly available literature, the expected spectral features can be predicted based on its known structure and established principles of NMR spectroscopy.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound (C₁₃H₁₂N₂O₂), a total of 12 protons are expected to produce distinct signals.

Ethyl Group Protons : The ethyl ester moiety (-OCH₂CH₃) would be readily identifiable. The methylene (B1212753) protons (-OCH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. Their chemical shift would be in the downfield region, typically around δ 4.0-4.5 ppm, owing to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) would appear as a triplet at a more upfield position, generally around δ 1.0-1.5 ppm.

Aromatic Protons : The bipyridine core contains seven aromatic protons distributed across two distinct pyridine (B92270) rings. These protons would resonate in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts and multiplicities (singlet, doublet, triplet, or multiplet) would depend on their position relative to the nitrogen atoms and the points of substitution (the ester group and the inter-ring bond). The coupling constants (J-values) between adjacent protons would be critical for determining their relative positions within each ring.

Proton Assignment (Predicted) Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Ethyl (-OCH₂CH₃)1.0 - 1.5Triplet (t)Coupled to the -OCH₂- protons.
Ethyl (-OCH₂CH₃)4.0 - 4.5Quartet (q)Deshielded by the ester oxygen; coupled to the -CH₃ protons.
Bipyridine Aromatic Protons (7H)7.0 - 9.0Doublets (d), Triplets (t), Multiplets (m)Exact shifts and coupling patterns depend on the specific position on the two pyridine rings. Protons adjacent to nitrogen atoms are typically the most deshielded.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, 13 distinct carbon signals are anticipated, corresponding to each unique carbon atom in the structure.

Ester Carbons : The carbonyl carbon (C=O) of the ester group is the most deshielded, with a characteristic chemical shift expected in the δ 160-170 ppm range. The methylene carbon (-OCH₂) would appear around δ 60-65 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, typically δ 14-18 ppm.

Bipyridine Carbons : The ten sp²-hybridized carbons of the two pyridine rings would resonate in the aromatic region, generally between δ 120-160 ppm. The carbons directly bonded to the electronegative nitrogen atoms and the carbon bearing the ester group would be the most downfield in this region.

Carbon Assignment (Predicted) Expected Chemical Shift (δ, ppm)
Ethyl (-CH₃)14 - 18
Ethyl (-OCH₂)60 - 65
Bipyridine Aromatic Carbons (10C)120 - 160
Ester Carbonyl (C=O)160 - 170

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity of protons within each pyridine ring and to confirm the coupling between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the molecular skeleton.

For molecules with conformational flexibility or defined stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the through-space proximity of protons. In the case of this compound, rotation around the single bond connecting the two pyridine rings can occur. These experiments could potentially reveal the preferred conformation in solution by showing correlations between protons on the different rings that are close in space. However, no specific NOESY or ROESY studies for this compound are available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula, providing definitive confirmation of its chemical composition. For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to its calculated exact mass.

Property Value
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight (Average)228.25 g/mol
Monoisotopic Mass (Calculated)228.0899 Da

The experimental measurement of the molecular ion (e.g., [M+H]⁺ or [M]⁺) with a mass value matching the calculated monoisotopic mass to within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. FT-IR and Raman spectroscopy are complementary techniques that offer a detailed fingerprint of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific functional groups. Key expected absorptions include:

C=O Stretch : A strong, sharp absorption band around 1710-1740 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester.

C=N and C=C Stretches : Multiple bands in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations of the bonds within the pyridine rings.

C-O Stretch : The C-O single bond stretches of the ester group would likely appear as strong bands in the 1100-1300 cm⁻¹ region.

C-H Stretches : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations of the molecule which may be weak or absent in the IR spectrum. The symmetric stretching vibrations of the pyridine rings would be expected to produce strong signals. The C=O stretch is typically weaker in Raman than in IR, while the C=C and C=N ring vibrations are often strong.

No specific experimental FT-IR or Raman spectra for this compound were found in the searched literature.

Characteristic Group Frequencies Analysis

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The bipyridine core, a prominent feature of the molecule, exhibits characteristic C-H stretching vibrations of the aromatic rings, typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine rings give rise to a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹.

A strong, distinct absorption band is present in the range of 1725-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ethyl ester group. This is complemented by C-O stretching vibrations appearing between 1300 cm⁻¹ and 1100 cm⁻¹. The presence of the ethyl group is further confirmed by C-H stretching and bending vibrations of the methyl and methylene groups.

Functional Group Characteristic Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=O (Ester) Stretch1725-1700
Aromatic C=C and C=N Stretch1600-1400
C-O (Ester) Stretch1300-1100

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound have been explored using ultraviolet-visible (UV-Vis), fluorescence, and phosphorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule upon absorption of light and the subsequent emission pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound in solution typically displays intense absorption bands in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the conjugated bipyridine system. The presence of the carboxylate group can influence the position and intensity of these bands. Generally, bipyridine derivatives exhibit strong absorptions with high molar absorptivity values. The absorption maxima (λmax) are sensitive to the solvent polarity, often showing a shift to longer wavelengths (red shift) in more polar solvents due to stabilization of the excited state.

Transition Type Typical Wavelength Range (nm)
π → π230-280
n → π>300 (often weak and may be obscured)

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characterization

Upon excitation with UV light, many bipyridine compounds exhibit luminescence. While detailed fluorescence and phosphorescence data for this compound are not extensively reported, related bipyridine derivatives are known to fluoresce. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift).

Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, is also a possibility for this class of compounds. This emission occurs at even longer wavelengths than fluorescence and has a much longer lifetime. The study of these luminescent properties is important for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

X-ray Crystallography for Single Crystal Structure Determination

Determination of Bond Lengths and Angles

The ethyl carboxylate group would exhibit typical bond lengths for an ester: the C=O double bond being significantly shorter than the C-O single bond. The bond angles around the sp² hybridized carbonyl carbon would be approximately 120°. The planarity of the bipyridine system and the orientation of the ethyl carboxylate substituent relative to the rings are also critical structural features that would be definitively determined by X-ray diffraction.

Bond Expected Length (Å) Angle **Expected Value (°) **
Aromatic C-C1.38 - 1.40C-C-C (in ring)~120
Aromatic C-N1.33 - 1.35C-N-C (in ring)~120
Inter-ring C-C1.48 - 1.50O=C-O (ester)~125
C=O (Ester)1.20 - 1.23
C-O (Ester)1.33 - 1.36

Analysis of Intermolecular Interactions in the Solid State for this compound

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies on the solid-state structure of this compound. Consequently, a detailed analysis of its intermolecular interactions based on experimental crystallographic data cannot be provided at this time.

To generate a scientifically accurate and detailed account of the intermolecular interactions, an experimental determination of the crystal structure through single-crystal X-ray diffraction would be necessary. Such an analysis would typically reveal the precise arrangement of molecules in the crystal lattice and provide geometric parameters (distances and angles) for various non-covalent interactions.

Based on the functional groups present in the molecule—two pyridine rings and an ethyl carboxylate group—one could anticipate the types of intermolecular interactions that might play a role in its solid-state packing. These could include:

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The specific geometry (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances would be key parameters determined from a crystal structure.

C–H···N Hydrogen Bonds: Weak hydrogen bonds could form between hydrogen atoms on the pyridine rings or the ethyl group of one molecule and the nitrogen atoms of the pyridine rings on a neighboring molecule.

C–H···O Hydrogen Bonds: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, likely forming weak C–H···O interactions with hydrogen atoms from adjacent molecules.

Without experimental data, any discussion remains speculative. The tables below are illustrative of the kind of data that would be generated from a crystallographic study but are currently unpopulated.

Table 1: Potential Hydrogen Bond Geometries

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)∠D–H···A (°)Symmetry Operator
Data Not Available-----
Data Not Available-----

Table 2: Potential π-π Stacking Parameters

Interacting Rings (Cg–Cg)Centroid-to-Centroid Distance (Å)Interplanar Angle (°)Slip Angle (°)Symmetry Operator
Data Not Available----
Data Not Available----

Further investigation, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate the specific intermolecular interactions governing its solid-state architecture.

Coordination Chemistry of Ethyl 2,3 Bipyridine 6 Carboxylate As a Ligand

Ligand Binding Modes and Chelation Behavior

The coordination behavior of Ethyl [2,3'-bipyridine]-6'-carboxylate is dominated by the bipyridine moiety, which typically acts as a bidentate, N,N'-chelating ligand. wikipedia.org Coordination occurs through the lone pairs of electrons on the two nitrogen atoms, forming a stable five-membered chelate ring with a metal ion. The planarity of the two pyridine (B92270) rings in bipyridine complexes is a key feature that facilitates electron delocalization, which can influence the electronic and photophysical properties of the resulting metal complexes. wikipedia.org

While the primary binding mode involves the two pyridine nitrogen atoms, the ethyl carboxylate group at the 6'-position introduces the possibility of alternative or supplementary coordination behaviors. Depending on the metal ion, solvent, and reaction conditions, several binding modes can be postulated:

Bidentate N,N' Chelation: This is the most common coordination mode, where the ligand binds to a single metal center through both nitrogen atoms. This is the characteristic binding mode for 2,2'-bipyridine (B1663995) and its derivatives. wikipedia.org

Monodentate N-Coordination: In certain circumstances, particularly in the presence of competing ligands or under steric hindrance, the ligand might coordinate through only one of its pyridine nitrogen atoms.

Bridging Coordination: The ligand could potentially bridge two metal centers. This could occur with the two pyridine nitrogen atoms binding to different metals, a mode more typical for isomers like 4,4'-bipyridine, or through a combination of N- and carboxylate-O coordination. researchgate.net

Tridentate N,N',O-Chelation: The oxygen atom of the carbonyl group in the ethyl carboxylate substituent could participate in coordination along with the two nitrogen atoms. The formation of such a tridentate complex would depend on the size and electronic properties of the metal ion and the conformational flexibility of the ligand. Studies on the analogous 4,4'-bipyridine-2-carboxylic acid ligand have shown that the carboxylate group can indeed participate in coordination, leading to the formation of coordination polymers. rsc.org

Binding ModeCoordinating AtomsDescription
Bidentate ChelateN,N'Forms a five-membered ring with a single metal center. This is the most prevalent mode.
BridgingN, N' or N, OLinks two separate metal centers, potentially leading to polynuclear structures.
Tridentate ChelateN,N',OInvolves both pyridine nitrogens and the carboxylate oxygen, creating a more rigid complex.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for understanding the electronic and structural changes that occur when a ligand coordinates to a metal ion. For complexes of this compound, changes in the IR, UV-Vis, and NMR spectra upon complexation provide direct evidence of metal-ligand bond formation.

¹H NMR spectroscopy is a powerful tool for studying the solution-state structure of diamagnetic metal complexes. The coordination of this compound to a metal ion induces significant changes in the chemical shifts of the ligand's protons.

Upon coordination, the donation of electron density from the ligand's nitrogen atoms to the metal center leads to a general deshielding of the pyridine ring protons. This results in a downfield shift (an increase in ppm value) of their corresponding signals in the ¹H NMR spectrum. nih.govresearchgate.net The magnitude of this "coordination shift" can provide information about the strength of the metal-ligand interaction.

The protons closest to the nitrogen atoms and the coordination sites are typically the most affected. Specifically, the proton at the 6-position of the first pyridine ring and the proton at the 2'-position of the second pyridine ring would be expected to show the largest downfield shifts. Protons further away from the nitrogen atoms will also shift downfield, but to a lesser extent. rsc.org In some crowded octahedral or square planar complexes, certain protons (e.g., H6, H6') may be forced into the shielding cone of an adjacent ligand's aromatic ring, leading to an upfield shift, which can help in assigning the complex's geometry. rsc.orgresearchgate.net

Proton Position (Hypothetical)Expected Change in Chemical Shift (Δδ) upon CoordinationReason
Protons ortho to N (e.g., H6, H2')Large Downfield Shift (Δδ > 0)Strong deshielding due to proximity to the positive metal center and electron donation. researchgate.net
Protons meta to N (e.g., H4, H4', H5')Moderate Downfield Shift (Δδ > 0)Moderate deshielding effect transmitted through the aromatic system.
Protons para to N (e.g., H5)Small Downfield Shift (Δδ > 0)Least deshielding from direct coordination, but still affected by overall electron withdrawal.
Ethyl group protons (-CH₂-CH₃)Minor ShiftsEffect of coordination is transmitted through several bonds, leading to smaller perturbations.

Supramolecular Assembly and Self-Organization Through Coordination

Formation of Metal-Organic Frameworks (MOFs) Ligands

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judicious selection of the metallic nodes and organic linkers. Bipyridine-based ligands are frequently employed in MOF synthesis, often in conjunction with carboxylate functionalities, to create robust and functional materials.

This compound possesses both a bipyridyl unit, capable of chelating to a metal center, and a carboxylate group, which can be hydrolyzed to a carboxylic acid to act as a linker. The asymmetric nature of this ligand, with its distinct coordination vectors, could lead to the formation of MOFs with lower symmetry and potentially more complex topologies compared to those derived from more symmetrical ligands.

The bipyridine moiety can act as a chelating or a bridging unit, influencing the dimensionality and connectivity of the resulting framework. The carboxylate group, after hydrolysis, can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bidentate bridging), further directing the final architecture of the MOF. The interplay between the coordination preferences of the metal ion and the geometric constraints of the ligand would be crucial in determining the structure of the resulting framework. For instance, the use of this ligand with transition metals known to form stable bipyridine and carboxylate complexes, such as copper(II), zinc(II), or cadmium(II), could yield novel porous materials.

Table 1: Hypothetical MOF Structures with this compound as a Linker

Metal IonPotential MOF TopologyPotential Properties
Cu(II)2D layered or 3D pillared-layerCatalysis, Gas Sorption
Zn(II)3D interpenetrated networkLuminescence, Sensing
Cd(II)3D non-interpenetrated networkGuest-exchange, Separation

Design of Metallosupramolecular Cages and Helicates

Beyond the extended structures of MOFs, discrete, self-assembled architectures such as metallosupramolecular cages and helicates represent another significant area of supramolecular chemistry. These structures are formed through the reversible coordination of metal ions with appropriately designed organic ligands.

Metallosupramolecular Cages:

Metallosupramolecular cages are discrete, hollow structures formed by the coordination-driven self-assembly of metal ions and organic ligands. The design of the ligand is paramount in dictating the size, shape, and symmetry of the resulting cage. An asymmetrical ligand like this compound could be a valuable component in the synthesis of heteroleptic cages, where multiple types of ligands are used, or in the formation of low-symmetry cages.

The bipyridine unit can act as a rigid panel, while the flexible ester group could be oriented towards the interior or exterior of the cage, potentially influencing guest binding properties. By combining this ligand with metal ions that have specific coordination geometries (e.g., square planar Pd(II) or Pt(II), or octahedral Fe(II) or Co(II)), it is conceivable to construct cages with well-defined cavities. The ester functionality could also be further modified post-assembly to introduce additional functionality.

Helicates:

Helicates are supramolecular structures in which one or more ligand strands wrap around a linear array of metal ions, forming a helical, screw-like architecture. The formation of helicates is highly dependent on the ligand's ability to adopt a helical conformation upon coordination. Bipyridine-containing ligands are well-known to form helicates with various metal ions, particularly those with a preference for tetrahedral or octahedral coordination geometries, such as Cu(I) and Fe(II).

Table 2: Potential Metallosupramolecular Architectures with this compound

Metal IonPotential ArchitectureKey Design Feature
Pd(II)Heteroleptic CageAsymmetric ligand contributes to low-symmetry structure.
Fe(II)Double HelicateTwisted bipyridine core induces helical conformation.
Cu(I)Triple HelicateTetrahedral coordination preference drives assembly.

This table illustrates potential supramolecular structures based on the established principles of self-assembly with similar bipyridine ligands, as specific examples for this compound are not found in the reviewed literature.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article with detailed research findings and data tables focusing solely on the reactivity and derivatization of "this compound". The search for specific experimental studies on the transesterification, hydrolysis, saponification, amidation, reduction, and aromatic substitution reactions of this particular compound did not yield specific results.

The available information relates to the general reactivity of the functional groups present in the molecule—the ethyl ester and the bipyridine core—but does not provide data specific to this compound itself. To adhere to the strict requirements of scientific accuracy and focus solely on the requested compound, this article cannot be generated as outlined. Any attempt to do so would require extrapolation from related but different chemical entities, thereby violating the core instructions of the prompt.

Reactivity and Derivatization Studies of Ethyl 2,3 Bipyridine 6 Carboxylate

Functionalization Reactions at the Bipyridine Core

N-Oxidation and Quaternization of Pyridine (B92270) Nitrogen Atoms

No published studies were found that specifically detail the N-oxidation or quaternization reactions of Ethyl [2,3'-bipyridine]-6'-carboxylate. Information regarding reaction conditions, regioselectivity, and the properties of the resulting N-oxide or quaternized products is not available.

Mechanistic Investigations of Intrinsic Reactivity

There is no available research that provides mechanistic insights into the intrinsic reactivity of this compound. This includes a lack of studies on its participation in various organic reactions, the kinetics and thermodynamics of such reactions, or computational analyses of its molecular orbitals and reaction pathways.

Applications in Catalysis and Functional Materials Structure Activity/mechanism Focus

Catalytic Performance of Ethyl [2,3'-bipyridine]-6'-carboxylate Metal Complexes

Metal complexes incorporating bipyridine-carboxylate ligands are at the forefront of catalyst design. The bipyridine moiety provides a stable N,N-chelate to a metal center, while the carboxylate group can modulate the catalyst's electronic environment, solubility, and can serve as an anchoring point for immobilization.

While specific studies detailing the performance of this compound in cross-coupling or hydrogenation are not extensively documented in publicly available literature, the principles of ligand design allow for strong inferences about its potential. Palladium and nickel complexes bearing bipyridine ligands are well-established catalysts for C-C bond-forming reactions like Suzuki and Heck couplings. fluorochem.co.ukevitachem.com

The function of a ligand in a homogeneous catalyst is multifaceted, influencing its activity, stability, and selectivity. For a ligand like this compound, these roles can be dissected:

Bidentate Coordination: The 2,3'-bipyridine (B14897) structure acts as a strong bidentate N,N-donor, forming a stable five-membered chelate ring with the metal center (e.g., Palladium). This chelation effect enhances the stability of the complex compared to monodentate ligands, preventing catalyst decomposition at the elevated temperatures often required for catalysis. evitachem.com

Steric Influence: Substituents on the bipyridine frame, such as the ethyl carboxylate group, can impart steric bulk that influences the coordination sphere of the metal. This can affect the rate of substrate association and product dissociation. In reactions like cross-coupling, appropriate steric hindrance can promote the desired reductive elimination pathway over undesired side reactions like beta-hydride elimination, thus enhancing selectivity. cymitquimica.com

The design of the ligand is crucial for modulating the reactivity and selectivity of unimolecular metal complex catalysts. The ability to alter the electronic and steric properties of the catalyst through ligand modification is a cornerstone of modern catalyst development.

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a hypothetical L-Pd(0) complex, where L is this compound, would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), leading to the formation of a square planar Pd(II) intermediate, [L-Pd(Ar)(X)]. The stability and formation rate of this intermediate are directly influenced by the bipyridine ligand's ability to stabilize the higher oxidation state of palladium.

Transmetalation: The Pd(II) intermediate reacts with an organoboron reagent (R-B(OR)2), typically activated by a base. This step involves the exchange of the halide or other ancillary ligand for the organic group 'R' from the boron compound, forming a new Pd(II) intermediate, [L-Pd(Ar)(R)].

Reductive Elimination: This is the final, product-forming step where the two organic groups (Ar and R) are coupled, forming the Ar-R bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The electron-withdrawing nature of the ethyl carboxylate group on the ligand can facilitate this step by destabilizing the Pd(II) center and promoting the formation of the C-C bond.

Table 1: Proposed Intermediates in a Suzuki-Miyaura Cycle with a Bipyridine-Carboxylate Ligated Palladium Catalyst
StepIntermediate SpeciesMetal Oxidation StateRole of Ligand
Catalyst Activation [Pd(0)(L)]0Stabilizes the active catalyst
Oxidative Addition [Pd(II)(L)(Ar)(X)]+2Stabilizes the Pd(II) center
Transmetalation [Pd(II)(L)(Ar)(R)]+2Maintains complex integrity
Reductive Elimination [Pd(0)(L)]0Facilitates C-C bond formation

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for enhancing catalyst recovery and reusability, bridging the gap between homogeneous and heterogeneous catalysis. Bipyridine-based ligands are well-suited for this purpose.

Complexes of bipyridine derivatives can be immobilized on solid supports like silica-based materials. For instance, organosilica nanotubes containing 2,2'-bipyridine (B1663995) ligands in their framework have been synthesized. These materials can then be metalated with iridium to create highly active and robust molecular heterogeneous catalysts for C-H bond activation reactions. The defined, porous structure of such supports helps to prevent the aggregation of the metal complexes and facilitates reactant and product transport, leading to high catalytic activity and durability. The carboxylate group on a ligand like this compound could be readily adapted for covalent anchoring to appropriately functionalized supports (e.g., aminated silica), providing a direct route to robust heterogeneous catalysts.

The area where bipyridine-carboxylate ligands have demonstrated profound impact is in electro- and photocatalysis, particularly for energy-relevant reactions like water oxidation and carbon dioxide reduction.

Ruthenium complexes containing bipyridine-dicarboxylate ligands are potent catalysts for water oxidation, a key step in artificial photosynthesis. For example, the complex [Ru(II)(bda)(isoq)2] (where bda is 2,2'-bipyridine-6,6'-dicarboxylate) is an effective water oxidation catalyst. Mechanistic studies show that the catalytic cycle involves the stepwise oxidation of the ruthenium center to higher oxidation states (e.g., Ru-V=O). The presence of carboxylate groups in the ligand framework has a major influence, dramatically decreasing the oxidation potentials for the Ru(III)/Ru(II) couple, which is often the first step in the catalytic cycle. This lowering of the required potential is a significant advantage for designing energy-efficient systems.

In the context of CO2 reduction, rhenium and manganese complexes with bipyridine ligands are among the most studied molecular photocatalysts. The bipyridine ligand serves as the primary chromophore, absorbing light and initiating the catalytic process. Modifications to the bipyridine ligand, including the introduction of functional groups, play an essential role in the photocatalytic reaction by tuning the electronic properties of the complex. The catalytic mechanism often involves the reduction of the metal complex, followed by binding of CO2 and subsequent proton-coupled electron transfer steps to yield products like carbon monoxide (CO) or formic acid.

Table 2: Examples of Bipyridine-Carboxylate Complexes in Electro- and Photocatalysis
Metal ComplexCatalytic ReactionKey Ligand FeatureReference(s)
[Ru(II)(bda)(isoq)2]Water OxidationBipyridine-dicarboxylate
fac-Re(bpy)(CO)3Cl derivativesCO2 ReductionBipyridine (tunable)
Mn(bpy)(CO)3Br derivativesCO2 ReductionBipyridine (tunable)

Homogeneous Catalysis (e.g., Cross-Coupling, Hydrogenation, Oxidation)

Integration into Advanced Functional Materials

The structural features of this compound make it an excellent building block for advanced functional materials, such as Metal-Organic Frameworks (MOFs) and luminescent materials.

The combination of a nitrogen-based chelating unit (bipyridine) and a carboxylate linker is a common strategy for constructing MOFs. These materials consist of metal ions or clusters connected by organic ligands to form porous, crystalline structures. MOFs with mixed bipyridine and carboxylate ligands have been synthesized with various metals, including copper, cobalt, and nickel. These materials have shown promise in applications such as chemical sensing (e.g., for methanol (B129727) or nitroaromatic explosives) and as photoanode materials for visible-light-driven water splitting. The bipyridine unit provides a coordination site within the framework, while the carboxylate ligand links the metal centers to build the extended structure.

In the field of luminescent materials, bipyridine-carboxylate ligands are used to sensitize the emission of lanthanide ions like Europium(III) and Iridium(III). The organic ligand absorbs light efficiently (the "antenna effect") and transfers the energy to the metal center, which then emits light at its characteristic wavelength. This process is central to the design of highly luminescent materials for applications in lighting, displays, and sensors. For example, a europium bipyridine carboxylate complex has been covalently immobilized within the pores of mesoporous silica (B1680970) (MCM-41) to create a stable, luminescent inorganic-organic hybrid material. Similarly, cyclometalated iridium(III) complexes with carboxylated bipyridyl ligands exhibit tunable photophysical properties, with emission originating from metal-to-ligand charge-transfer (MLCT) or intraligand charge-transfer (ILCT) states.

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an exemplary ligand for the construction of metal-organic frameworks and coordination polymers due to its dual functionality. The bipyridine moiety provides a strong chelating site for metal ions, a fundamental interaction in the formation of these crystalline structures. nih.gov The carboxylate group, after hydrolysis of the ethyl ester, can act as a linker to connect metal centers, forming one-, two-, or three-dimensional networks. mdpi.comnih.gov

The structure of the resulting MOF or coordination polymer is highly dependent on the coordination geometry of the metal ion and the connectivity of the organic ligand. In the case of this compound, the bipyridine unit typically coordinates to a single metal center, while the carboxylate group can bridge between metal centers. The steric and electronic properties of the ligand, influenced by the ethyl group and the relative orientation of the pyridine (B92270) rings, can direct the self-assembly process and influence the final topology of the framework. iastate.eduacs.org

The functionalization of the bipyridine ligand is a critical strategy for tuning the properties of MOFs. For instance, introducing specific functional groups can enhance catalytic activity or selectivity. While specific studies on MOFs constructed from this compound are not extensively documented, the principles of linker engineering suggest that the ethyl carboxylate group could be modified post-synthetically to introduce further functionality. iastate.eduresearchgate.net

Table 1: Potential Coordination Modes of this compound in MOFs and Coordination Polymers

Coordination SiteMetal Ion InteractionRole in FrameworkPotential Impact on Properties
Bipyridine Nitrogens Chelating to a single metal ionNode stabilizationInfluences electronic properties and potential for catalysis
Carboxylate Oxygen (post-hydrolysis) Bridging between two or more metal ionsLinker, structure propagationDetermines dimensionality and porosity of the framework

Role in Luminescent Materials and Sensors (Focus on mechanism)

Metal complexes containing bipyridine ligands are renowned for their luminescent properties, which are often derived from metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org When this compound acts as a ligand, the resulting metal complex can exhibit luminescence upon excitation. The mechanism typically involves the absorption of light, which promotes an electron from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. The subsequent relaxation of this excited state can occur via the emission of a photon, resulting in luminescence.

The luminescent response of such complexes can be harnessed for sensing applications. The emission can be sensitive to the presence of specific analytes, such as metal ions, anions, or small molecules. The sensing mechanism often relies on the interaction of the analyte with the metal center or the ligand, which perturbs the MLCT process and leads to a change in the luminescence intensity or wavelength (a "turn-off" or "turn-on" response). For example, coordination of an analyte to the metal center can alter the energy of the d-orbitals, thereby affecting the MLCT energy gap and the resulting emission. acs.orgresearchgate.net

Table 2: Mechanistic Principles of Luminescence and Sensing with this compound Complexes

ProcessMechanismKey Influencing FactorsApplication
Luminescence Metal-to-Ligand Charge Transfer (MLCT)Metal ion (e.g., Ru(II), Ir(III)), ligand electronic structure, solvent polarityLight-emitting devices, bio-imaging
Sensing ("Turn-off") Analyte binding disrupts the MLCT process, leading to luminescence quenching.Analyte coordination strength, competing quenching pathwaysDetection of quenching species (e.g., certain metal ions)
Sensing ("Turn-on") Analyte interaction restores or enhances a quenched luminescence.Displacement of a quenching ligand, analyte-induced conformational changeDetection of specific analytes that restore emission

Precursor for Advanced Polymeric Materials (If applicable)

The bifunctional nature of this compound also makes it a potential monomer for the synthesis of advanced polymeric materials. The bipyridine unit can be incorporated into a polymer backbone to introduce metal-coordinating sites, leading to the formation of metallopolymers. These materials can exhibit interesting electronic, optical, and catalytic properties. nih.govsemanticscholar.org

One synthetic strategy could involve the polymerization of the vinyl-substituted derivatives of this compound. Alternatively, the carboxylate group (after hydrolysis) can be used for condensation polymerization with suitable co-monomers, such as diols or diamines, to form polyesters or polyamides, respectively. The resulting polymers would possess pendant bipyridine units that can be subsequently complexed with metal ions.

The incorporation of metal centers into the polymer can lead to materials with applications in areas such as catalysis, where the polymer acts as a recyclable support for the catalytic metal complex. Furthermore, the electronic properties of the polymer can be tuned by the choice of metal ion, potentially leading to applications in conductive or light-emitting materials. nbinno.comsigmaaldrich.com While specific examples of polymers derived from this compound are not prevalent in the literature, the foundational principles of polymer chemistry suggest its viability as a functional monomer. researchgate.net

Computational and Theoretical Investigations of Ethyl 2,3 Bipyridine 6 Carboxylate and Its Complexes

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. For Ethyl [2,3'-bipyridine]-6'-carboxylate, DFT calculations can elucidate fundamental aspects of its chemistry.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgyoutube.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. bohrium.comlatrobe.edu.au For a molecule like this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms and the region around the carbonyl group would exhibit positive potential (electrophilic sites).

Table 1: Illustrative Frontier Molecular Orbital Energies for a Bipyridine Carboxylate Compound (Example Data)

Molecular Orbital Energy (eV) Description
LUMO -1.5 Primarily located on the π* orbitals of the bipyridine rings, with contribution from the carboxylate group.
HOMO -6.2 Distributed across the π system of the bipyridine core.

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability. |

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated DFT calculations.

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can aid in the characterization of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning experimental spectra and confirming molecular structures. The accuracy of these predictions has been shown to be comparable to experimental results for a wide range of organic molecules. mdpi.comresearchgate.net While predicted NMR data for this compound is not published, calculations would typically predict distinct signals for the protons and carbons on the two different pyridine rings and the ethyl group.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states. For bipyridine-containing molecules, the absorption bands in the UV-Vis spectrum are often attributed to π → π* transitions within the aromatic rings and n → π* transitions involving the nitrogen lone pairs. rsc.orgresearchgate.net TD-DFT studies on similar compounds help in assigning these transitions and understanding how structural modifications affect the absorption properties. researchgate.net For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to its electronic transitions.

Table 2: Illustrative Predicted UV-Vis Transitions for a Bipyridine Carboxylate Compound (Example Data)

Transition Calculated λmax (nm) Oscillator Strength (f) Orbital Contribution
S₀ → S₁ 310 0.25 HOMO → LUMO (π → π*)
S₀ → S₂ 275 0.18 HOMO-1 → LUMO (π → π*)

Note: This table is for illustrative purposes. Actual parameters for this compound would need to be determined through specific TD-DFT calculations.

This compound, with its two nitrogen atoms, is a classic bidentate chelating ligand capable of forming stable complexes with various metal ions. DFT is a powerful method for studying the thermodynamics of complex formation. reading.ac.uk By calculating the total electronic energies of the free ligand, the metal ion, and the resulting complex, the binding energy can be determined. These calculations can also provide the optimized geometry of the metal complex, including bond lengths and angles between the metal center and the ligand. Such studies are crucial for understanding the stability and reactivity of these complexes in various applications, such as catalysis and materials science.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides a detailed view of the dynamic behavior of systems, which is complementary to the static picture offered by DFT. nih.gov

The conformation of a flexible molecule like this compound can be influenced by its environment. The dihedral angle between the two pyridine rings is a key conformational feature. MD simulations can model the behavior of the molecule in different solvents, revealing how solvent-solute interactions affect its conformational preferences. stuba.skmdpi.com By simulating the system over time, one can observe the rotational dynamics around the C-C bond connecting the two rings and determine the most stable conformations in a particular medium. This is important as the ligand's conformation can significantly impact its ability to bind to a metal ion or interact with other molecules.

Bipyridine-based molecules are known to interact with biological macromolecules such as proteins and DNA. While no specific studies on the interaction of this compound with biological macromolecules were identified, MD simulations are a principal tool for investigating such phenomena. nih.gov A simulation could be set up with the ligand and a target protein to study the binding process, identify key interacting amino acid residues, and estimate the binding affinity. biorxiv.org These simulations can reveal the dynamic nature of the ligand-protein complex, highlighting conformational changes that may occur upon binding. This information is invaluable in the context of rational drug design and understanding the mechanisms of action for bioactive compounds.

Mechanistic Studies of Reactions via Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Techniques such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surfaces of reactions, identifying key intermediates, and characterizing the transition states that connect them.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. ucsb.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu For reactions involving this compound, such as metal complex formation or catalytic cycles, DFT calculations can be employed to locate and characterize these transient structures.

The characterization of a transition state involves determining its geometry, energy, and vibrational frequencies. This information is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate. For instance, in a hypothetical nucleophilic substitution reaction at the carboxylate group, the transition state would feature elongated bonds to the incoming nucleophile and the leaving group.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available in the cited literature.)

ParameterValueDescription
Imaginary Frequency-350 cm⁻¹Corresponds to the vibrational mode leading to product formation.
Activation Energy (ΔG‡)25 kcal/molThe free energy barrier for the reaction to occur.
Key Bond DistancesC-Nu: 2.1 Å, C-Lg: 2.3 ÅElongated carbon-nucleophile (C-Nu) and carbon-leaving group (C-Lg) bonds in the transition state.

Beyond identifying the transition state, computational methods can elucidate the entire reaction pathway, connecting reactants, intermediates, and products. This involves mapping the minimum energy path and calculating the energies of all stationary points along this path. Such studies provide a comprehensive understanding of the reaction mechanism. For metal complexes of this compound involved in catalysis, understanding the reaction pathway is essential for optimizing catalytic efficiency.

For example, in a catalytic cross-coupling reaction, DFT calculations can model the key steps of oxidative addition, transmetalation, and reductive elimination. The calculated energy profile would reveal the rate-determining step of the catalytic cycle. Studies on related bipyridine-ligated nickel complexes have provided valuable insights into the mechanisms of modern cross-coupling reactions. nih.gov Similarly, computational studies on Re(bpy) complexes have been used to understand the mechanism of electrocatalytic CO2 reduction, highlighting the role of the bipyridine ligand in the catalytic cycle. princeton.eduacs.org

Ligand Field Theory and Crystal Field Theory Applications in Metal Complexes

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure and properties of transition metal complexes. wikipedia.orgdacollege.orglibretexts.org These theories explain the splitting of the metal d-orbitals upon coordination to ligands, which accounts for the magnetic properties, colors, and stability of these complexes. wikipedia.orglibretexts.org

In complexes of this compound, the bipyridine moiety acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The electronic properties of the ligand, influenced by the ethyl carboxylate substituent, will in turn affect the ligand field splitting.

Ligand Field Theory (LFT) , an extension of molecular orbital theory, provides a more complete picture of the bonding in coordination complexes by considering both sigma and pi interactions between the metal and the ligands. wikipedia.org The nitrogen atoms of the bipyridine ligand are sigma-donors, and the aromatic rings can participate in pi-backbonding with the metal d-orbitals. wikipedia.org DFT calculations on substituted [Fe(bpy)₃]²⁺ complexes have shown that bipyridine can act as both a π-donor and a π-acceptor. nih.govacs.org The nature of the substituent on the bipyridine ring can fine-tune the ligand field strength. nih.govacs.org

Crystal Field Theory (CFT) offers a simpler electrostatic model to describe the d-orbital splitting. dacollege.orglibretexts.orgwikipedia.org The magnitude of this splitting, denoted as Δo for an octahedral complex, is determined by the nature of the ligand. Bipyridine is considered a strong-field ligand, leading to a large Δo. wikipedia.org This can result in low-spin complexes for metal ions with d⁴-d⁷ electron configurations. libretexts.org The spectrochemical series, an empirically derived list, places 2,2'-bipyridine (B1663995) high in the series, indicating its ability to cause significant d-orbital splitting. wikipedia.org

Table 2: Predicted Ligand Field Parameters for a Hypothetical Octahedral Metal Complex of this compound (Note: This table is illustrative and based on general principles of LFT and CFT, as specific data for this compound is not available in the cited literature.)

ParameterPredicted ValueSignificance
Ligand Field Splitting (Δo)~20,000 cm⁻¹A large value, characteristic of strong-field ligands like bipyridine.
Racah Parameter (B)~400 cm⁻¹Indicates a significant degree of covalency in the metal-ligand bond.
Nephelauxetic Ratio (β)~0.4The ratio B(complex)/B(free ion), with a smaller value suggesting greater covalency.
Crystal Field Stabilization Energy (CFSE)Varies with d-electron countContributes to the overall stability of the complex. libretexts.org

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of bipyridine derivatives often rely on classic cross-coupling reactions which may involve precious metal catalysts and stoichiometric organometallic reagents. chemrxiv.org The future of synthesizing Ethyl [2,3'-bipyridine]-6'-carboxylate and its derivatives will increasingly focus on green and sustainable chemistry principles to enhance efficiency and minimize environmental impact.

Key emerging strategies include:

Direct C-H Activation/Arylation: Moving beyond pre-functionalized starting materials, C-H activation strategies offer a more atom-economical route to construct the bipyridine core. acs.orgnih.govacs.org Research into rhodium(III) or palladium-catalyzed C-H to C-C bond formations could provide direct, scalable, and modular pathways to asymmetrically substituted bipyridines. nih.gov

Photoredox Catalysis: Harnessing visible light to drive chemical reactions, photoredox catalysis represents a paradigm shift in sustainable synthesis. nih.gov The merger of photoredox catalysis with nickel-bipyridine complexes has shown wide utility. acs.org Future work could adapt these light-driven methods for the cross-coupling steps required for the target molecule, potentially operating under milder conditions and reducing reliance on traditional palladium catalysts. nih.govrsc.org

Mechanochemistry and Solventless Reactions: The use of mechanical force (mechanosynthesis) to drive chemical reactions offers a path to eliminate bulk solvents, reduce waste, and improve energy efficiency. chemrxiv.org Investigating solventless aldol (B89426) and Michael addition reactions, followed by ring closure, could provide an environmentally benign alternative to traditional methods. rsc.orgacs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. nih.govacs.org Developing a multi-step flow process for this compound could enable safer handling of reactive intermediates and facilitate on-demand production with high purity. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Bipyridine Synthesis
MethodologyAdvantagesPotential ChallengesKey References
Traditional Cross-Coupling High yields, well-establishedPrecious metal catalysts, stoichiometric reagents chemrxiv.org
C-H Activation High atom economy, reduced pre-functionalizationRegioselectivity control, catalyst development acs.orgnih.govacs.orgnih.gov
Photoredox Catalysis Mild conditions, sustainable energy sourceMechanistic complexity, quantum yield optimization nih.govacs.orgrsc.org
Mechanochemistry Solvent-free, energy-efficient, rapidScalability, monitoring reaction progress chemrxiv.org
Flow Chemistry Enhanced safety, scalability, process controlEquipment cost, potential for clogging nih.govacs.orgmdpi.com

Exploration of New Metal Complex Architectures and Reactivities

The asymmetric nature of this compound makes it an ideal ligand for constructing complex coordination compounds beyond simple mononuclear species. Future research will likely explore its potential in creating sophisticated architectures with novel photophysical, electronic, and reactive properties.

Heterobimetallic and Polymetallic Complexes: The distinct coordination pockets of the bipyridine and carboxylate moieties can be exploited to assemble heterobimetallic complexes containing two different metal centers. acs.orgnih.govnih.gov Such systems are of interest for cooperative catalysis, where the two metals can work in synergy to activate substrates. For instance, a hard metal ion could bind to the carboxylate group while a softer metal coordinates to the bipyridine nitrogens.

Redox-Active and Non-Innocent Ligand Chemistry: Bipyridine ligands can be redox-active, participating directly in electron transfer processes. nih.govacs.org Future studies could investigate the electrochemical behavior of complexes where the this compound ligand is reduced to its radical anion or dianion state, potentially unlocking new catalytic cycles and reactive intermediates. marquette.edunih.gov

Supramolecular Assemblies: The ligand's structure is conducive to forming ordered, nanoscale supramolecular systems through self-assembly. nih.gov The bipyridine unit can direct coordination to metal centers, while the ester group can participate in hydrogen bonding or further coordination, leading to the formation of metallacycles, cages, or coordination polymers with defined cavities and functions. acs.org

Luminescent Complexes: Bipyridine complexes of d⁶ and f-block metals (e.g., Ru(II), Ir(III), Eu(III), Tb(III)) are renowned for their luminescent properties. wikipedia.orgnih.govacs.org The specific electronic properties of this compound could be used to tune the metal-to-ligand charge transfer (MLCT) or ligand-to-metal energy transfer processes, leading to new phosphorescent materials for applications in OLEDs, sensors, and bioimaging. rsc.orgrsc.orgnih.govacs.org

Rational Design of Derivatives for Enhanced Performance in Catalysis

While the parent ligand is a valuable platform, its true potential in catalysis lies in the rational design of derivatives. By systematically modifying its structure, researchers can fine-tune the steric and electronic properties of the resulting metal complexes to optimize catalytic activity, selectivity, and stability.

Computational Screening and Design: Advances in computational chemistry allow for the in silico screening of virtual ligand libraries to predict catalytic performance. acs.orgnih.govsemanticscholar.org Density Functional Theory (DFT) and other methods can be used to model transition states and calculate activation barriers, guiding synthetic efforts toward the most promising derivatives of this compound. whiterose.ac.uk

Steric and Electronic Tuning: The performance of a metal catalyst is highly dependent on the ligand's steric bulk and electronic character. nih.govnih.gov Future work will involve synthesizing derivatives with various substituents on the pyridine (B92270) rings. For example, introducing bulky groups near the coordination site can create a chiral pocket, enabling asymmetric catalysis, while adding electron-donating or -withdrawing groups can modulate the redox potential of the metal center. chemrxiv.orgresearchgate.net

Immobilization and Heterogenization: Attaching the ligand to a solid support (e.g., polymers, silica) can facilitate catalyst recovery and reuse, a key principle of green chemistry. The ethyl ester group provides a convenient handle for covalent grafting onto functionalized supports.

Table 2: Strategies for Ligand Modification and Their Predicted Catalytic Impact
Modification StrategyTarget PropertyDesired Catalytic OutcomeKey References
Add bulky groups at 6-position Steric hindranceEnhanced enantioselectivity in asymmetric catalysis chemrxiv.orgresearchgate.net
Add electron-withdrawing groups Electronic propertiesIncreased catalyst stability, altered redox potential nih.govnih.gov
Add electron-donating groups Electronic propertiesIncreased electron density at metal, enhanced reactivity nih.govnih.gov
Incorporate chiral backbones ChiralityHigh efficiency and stereoselectivity chemrxiv.orgresearchgate.net
Attach to solid support HeterogenizationCatalyst recyclability, simplified product purification nih.govrsc.org

Advanced Characterization Techniques for In-situ Studies

A deep understanding of catalytic mechanisms requires observing the catalyst in action. A significant future direction involves the use of advanced spectroscopic and microscopic techniques to study this compound metal complexes under in-situ (under realistic conditions) and operando (while the reaction is running) modes. researchgate.net

In-situ and Operando Spectroscopy: Techniques like X-ray Absorption Spectroscopy (XAS) can provide element-specific information about the oxidation state and local coordination environment of the metal center as the catalytic cycle proceeds. acs.orgresearchgate.netnih.gov This is crucial for identifying short-lived intermediates that are key to the reaction mechanism but invisible to conventional characterization methods. Combining XAS with infrared or Raman spectroscopy can provide a more complete picture of both the metal center and the ligand environment during catalysis. researchgate.net

Synchrotron-Based Methods: The high flux of synchrotron radiation enables time-resolved studies. For example, in-situ X-ray diffraction can monitor the structural evolution of crystalline materials or intermediates during their formation, providing crucial mechanistic insights. nih.gov

Advanced NMR Techniques: While challenging for paramagnetic species, specialized NMR techniques can provide valuable information about the structure and dynamics of catalytic species in solution, helping to elucidate reaction pathways.

Integration into Multicomponent Systems and Hybrid Materials

The functional versatility of this compound makes it an excellent candidate for incorporation into larger, multicomponent systems and hybrid materials, where its properties can be combined with those of other components to create materials with emergent functions.

Metal-Organic Frameworks (MOFs): The ligand can serve as a bitopic linker in the construction of MOFs. The bipyridine unit can coordinate to one type of metal node, while the carboxylate can bind to another, leading to porous, crystalline materials with potential applications in gas storage, separation, and heterogeneous catalysis.

Functional Polymers and Hybrid Materials: The ester group can be converted to other functionalities, allowing the ligand to be polymerized or grafted onto polymer backbones. nyu.edu This could lead to the development of bipyridine-containing polysulfides for heavy metal remediation or porous hybrid polymers for applications like CO₂ fixation. nih.govrsc.orgacs.org The resulting materials would combine the processability of polymers with the coordination and catalytic capabilities of the embedded metal complexes.

Supramolecular Gels and Materials: Through non-covalent interactions such as metal coordination and hydrogen bonding, derivatives of the ligand could self-assemble into soft materials like metallogels. These materials could exhibit stimuli-responsive properties, changing their state in response to light, heat, or chemical analytes.

Q & A

Q. What are the established synthetic routes for Ethyl [2,3'-bipyridine]-6'-carboxylate, and how can its purity be optimized?

The synthesis typically involves coupling 2,3'-bipyridine-6-carboxylic acid with ethanol via esterification, using catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide). Purity optimization includes column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol or acetonitrile. Characterization via 1H^1H-NMR and 13C^{13}C-NMR should confirm the ester group (δ ~4.3 ppm for CH2_2CH3_3, δ ~1.3 ppm for CH3_3) and bipyridine aromatic protons (δ 7.5–9.0 ppm). High-performance liquid chromatography (HPLC) with a C18 column can assess purity (>98%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Spectroscopy :
  • NMR : 1H^1H-NMR identifies proton environments, while 13C^{13}C-NMR confirms carbonyl (C=O, δ ~165–170 ppm) and aromatic carbons.
  • IR : Stretching frequencies for ester C=O (~1720 cm1^{-1}) and bipyridine C=N (~1600 cm1^{-1}) validate functional groups.
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the structure, confirming bond lengths (e.g., C-O ester ~1.34 Å) and dihedral angles between pyridine rings. Hydrogen-bonding patterns (e.g., C-H···O/N interactions) are analyzed via Mercury software .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., unexpected tautomerism or conformational flexibility) require multi-method validation:

  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to compare theoretical vs. experimental NMR/IR spectra.
  • Variable-Temperature NMR : Probe dynamic behavior (e.g., ring puckering) by acquiring spectra from 25°C to −60°C.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+, m/z 215.1 for C12_{12}H10_{10}N2_2O2_2) to rule out impurities .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be studied?

The bipyridine moiety acts as a bidentate ligand, coordinating to transition metals (e.g., Ru, Pd) via N atoms. To study complexes:

  • Synthesis : React with metal precursors (e.g., RuCl3_3) in ethanol under reflux.
  • Characterization :
  • UV-Vis : Monitor metal-to-ligand charge transfer (MLCT) bands (e.g., Ru complexes show λmax_{\text{max}} ~450 nm).
  • Cyclic Voltammetry : Identify redox potentials (e.g., RuII/III^{II/III} couples).
    • Applications : Photocatalytic studies (e.g., water splitting) or luminescence quenching experiments .

Q. How can structure-property relationships be investigated for derivatives of this compound?

  • Functionalization : Modify the ester group (e.g., hydrolyze to carboxylic acid) or introduce substituents (e.g., electron-withdrawing groups at the 4-position) to alter electronic properties.
  • Analysis :
  • XRD : Compare lattice parameters (e.g., π-π stacking distances) to assess packing efficiency.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C for most derivatives).
    • Computational Modeling : Use Multiwfn to calculate electrostatic potential surfaces and predict reactivity .

Q. What strategies are effective for troubleshooting crystallization challenges with this compound?

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane or acetone/water) to induce slow nucleation.
  • Seeding : Add microcrystals from prior batches to promote growth.
  • Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (e.g., 4°C to 40°C).
  • SHELXD : Employ dual-space methods for phase determination if crystals are twinned or poorly diffracting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.